molecular formula C10H19NO2 B8424760 3-(4-aminomethyl-cyclohexyl)-propionic Acid

3-(4-aminomethyl-cyclohexyl)-propionic Acid

Cat. No. B8424760
M. Wt: 185.26 g/mol
InChI Key: CAMZJDPFUIDLDG-UHFFFAOYSA-N
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Patent
US07173028B2

Procedure details

13 g of 3-[4-(acetylamino-methyl)-cyclohexyl]-propionic acid are added to 200 ml of semi-concentrated aqueous hydrochloric acid and the resulting solution is refluxed overnight. The mixture is combined with acetone, recrystallised and the precipitate is separated off. When the mother liquor is concentrated step by step further fractions of the crystallin product are isolated. The fractions are combined, recrystallised with isopropanol and then dried.
Name
3-[4-(acetylamino-methyl)-cyclohexyl]-propionic acid
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][CH2:5][CH:6]1[CH2:11][CH2:10][CH:9]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH2:8][CH2:7]1)(=O)C.Cl>CC(C)=O>[NH2:4][CH2:5][CH:6]1[CH2:11][CH2:10][CH:9]([CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH2:8][CH2:7]1

Inputs

Step One
Name
3-[4-(acetylamino-methyl)-cyclohexyl]-propionic acid
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)NCC1CCC(CC1)CCC(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
recrystallised
CUSTOM
Type
CUSTOM
Details
the precipitate is separated off
CONCENTRATION
Type
CONCENTRATION
Details
When the mother liquor is concentrated step by step further fractions of the crystallin product
CUSTOM
Type
CUSTOM
Details
are isolated
CUSTOM
Type
CUSTOM
Details
recrystallised with isopropanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NCC1CCC(CC1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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